2-(2,4-Dichlorobenzoyl)-6-methylpyridine
Description
Properties
IUPAC Name |
(2,4-dichlorophenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)10-6-5-9(14)7-11(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFDXXJHPGATPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 6-Methylpyridine with 2,4-Dichlorobenzoyl Chloride
- Reaction Type: Electrophilic aromatic substitution (Friedel-Crafts acylation) or nucleophilic acyl substitution on pyridine nitrogen.
- Starting Materials: 6-methylpyridine and 2,4-dichlorobenzoyl chloride.
- Catalysts/Bases: Triethylamine or pyridine to neutralize HCl formed during the reaction.
- Solvents: Dichloromethane or chloroform are commonly used.
- Conditions: Typically conducted at room temperature or slightly elevated temperatures (25–60°C) under an inert atmosphere (e.g., nitrogen) to prevent side reactions.
- Procedure: Dropwise addition of 2,4-dichlorobenzoyl chloride to a stirred solution of 6-methylpyridine and base in solvent, followed by refluxing for several hours (3–5 h).
- Workup: Filtration to remove precipitated salts, solvent removal by distillation, and purification by recrystallization or chromatography.
- Yield: Moderate to good (60–80%) depending on reaction optimization.
This method is analogous to the preparation of related compounds such as 2-(2,6-dichlorobenzoyl)-4-methylpyridine and 4-(3,4-dichlorobenzoyl)-2-methylpyridine, which have been synthesized by similar acylation routes using the corresponding dichlorobenzoyl chlorides and methylpyridine isomers.
Use of 3-Methylpyridine-1-oxide as a Precursor
- Reaction Type: Acylation of 3-methylpyridine-1-oxide with benzoyl or substituted benzoyl chlorides.
- Mechanism: The N-oxide group activates the pyridine ring toward electrophilic substitution at the 2-position.
- Reagents: 3-methylpyridine-1-oxide, 2,4-dichlorobenzoyl chloride (or similar acyl chlorides), triethylamine as base.
- Solvent: Methylene chloride (dichloromethane).
- Procedure: Dropwise addition of acyl chloride to the pyridine N-oxide and triethylamine solution under nitrogen, followed by reflux for 3–5 hours.
- Post-Reaction Processing: Filtration of precipitated triethylammonium chloride, solvent removal, and steam distillation with pH control (pH ~6) using sodium hydroxide solution to isolate the organic product.
- Purification: Extraction with methylene chloride and fractional distillation to isolate pure 2-substituted methylpyridine derivatives.
- Yields: Typically 68–78% for related compounds; expected similar yields for 2-(2,4-dichlorobenzoyl)-6-methylpyridine.
This method leverages the enhanced reactivity of the pyridine N-oxide intermediate to achieve regioselective acylation at the 2-position, a challenging site in direct pyridine substitution.
Reaction Parameters and Optimization
| Parameter | Typical Range/Condition | Effect on Reaction |
|---|---|---|
| Temperature | 25–60 °C | Higher temperatures increase rate but may cause side reactions |
| Solvent | Dichloromethane, chloroform | Non-polar solvents favor acylation efficiency |
| Base | Triethylamine, pyridine | Neutralizes HCl, prevents catalyst poisoning |
| Reaction Time | 3–5 hours | Sufficient for complete conversion |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation and moisture interference |
| Workup pH | ~6 (using 45% NaOH solution during steam distillation) | Facilitates product extraction and purity |
Purification Techniques
- Steam Distillation: Used to separate the product from reaction mixtures, especially when volatile impurities or side products are present.
- Fractional Distillation: Employed to isolate pure this compound based on boiling point differences.
- Recrystallization: Commonly performed from suitable organic solvents to improve purity.
- Chromatography: Used for small-scale purification or when high purity is required.
Comparative Analysis of Preparation Routes
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Direct Acylation of 6-Methylpyridine | Simple, straightforward, scalable | Possible regioisomer formation, requires Lewis acid/base | 60–80 |
| Acylation via 3-Methylpyridine-1-oxide | Enhanced regioselectivity at 2-position | Additional step to prepare N-oxide, longer process | 68–78 |
Research Findings and Industrial Relevance
- The acylation of pyridine N-oxides with substituted benzoyl chlorides is a well-established method to achieve regioselective functionalization at the 2-position of methylpyridines.
- The use of triethylamine or pyridine as base is critical to neutralize HCl and avoid catalyst deactivation or side reactions.
- Steam distillation combined with pH control during workup improves isolation efficiency and purity of the product.
- Industrial production typically scales the above methods using large reactors with efficient mixing and controlled temperature to maximize yield and safety.
- Purification by fractional distillation and recrystallization ensures the compound meets purity requirements for pharmaceutical or agrochemical applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorobenzoyl)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dichlorobenzoyl group to a benzyl group.
Substitution: Halogen atoms in the dichlorobenzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: 2-(2,4-Dichlorobenzoic acid)-6-methylpyridine
Reduction: 2-(2,4-Dichlorobenzyl)-6-methylpyridine
Substitution: 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine
Scientific Research Applications
2-(2,4-Dichlorobenzoyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Pyrazoxyfen (C₂₀H₁₆Cl₂N₂O₃)
Pyrazoxyfen, a herbicide, shares the 2,4-dichlorobenzoyl group but incorporates a pyrazole ring and an acetophenone moiety. Key differences include:
- Molecular Complexity : Pyrazoxyfen has a larger molecular framework (C₂₀H₁₆Cl₂N₂O₃) compared to the simpler pyridine-based structure of 2-(2,4-dichlorobenzoyl)-6-methylpyridine .
- Application : Pyrazoxyfen is explicitly used as a herbicide, whereas this compound may serve as a precursor or intermediate in synthesizing bioactive molecules .
- Substituent Effects : The pyrazole ring in pyrazoxyfen enhances its herbicidal activity by improving binding to plant enzymes, a feature absent in the pyridine analog .
Table 1: Structural and Functional Comparison with Pyrazoxyfen
| Property | This compound | Pyrazoxyfen |
|---|---|---|
| Molecular Formula | C₁₃H₉Cl₂NO (estimated) | C₂₀H₁₆Cl₂N₂O₃ |
| Core Structure | Pyridine | Pyrazole + Acetophenone |
| Primary Application | Intermediate/Precursor | Herbicide |
| Bioactivity Mechanism | Not reported | Inhibition of plant growth |
Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex
Key contrasts include:
Table 2: Anticancer Activity Comparison
| Compound | ΔG (kcal/mol) | Inhibition Constant (mM) |
|---|---|---|
| Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Fe(III) | -7.76 | 2.11 |
| Hydroxyurea (Reference) | -6.50 | 15.20 |
2-(3,4-Dichlorobenzoyl)-6-methylpyridine (Structural Isomer)
This isomer, with dichloro substituents at positions 3 and 4 on the benzoyl group, is listed as a discontinued product . Differences include:
- Commercial Viability : The discontinuation of the 3,4-isomer suggests inferior performance in applications such as stability or efficacy compared to the 2,4-derivative .
Biological Activity
Chemical Structure and Properties
The compound features:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen, commonly found in bioactive molecules.
- Dichlorobenzoyl Group : A benzoyl group with two chlorine substituents at the 2 and 4 positions, which can influence reactivity and solubility.
This unique structure may confer distinct chemical properties that could be explored for various biological applications.
Biological Activity Overview
Current literature provides limited direct evidence regarding the biological activity of 2-(2,4-Dichlorobenzoyl)-6-methylpyridine. However, insights can be drawn from related compounds and theoretical predictions based on its structure.
Potential Biological Activities
- Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.
- Anticancer Potential : The presence of the pyridine moiety is associated with various anticancer agents. Similar compounds have shown efficacy against different cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Enzyme Inhibition : The dichlorobenzoyl group may interact with specific enzymes, potentially acting as an inhibitor in metabolic pathways.
Case Studies and Experimental Data
While specific studies on this compound are scarce, related research provides context:
- Antiproliferative Activity : Research on structurally similar compounds has demonstrated significant antiproliferative effects against cancer cell lines such as HepG2 and MCF-7, with IC50 values ranging from 2.14 to 19.34 µM .
- Mechanism of Action : Compounds with similar functionalities have been shown to induce caspase-dependent apoptosis and inhibit key protein kinases (e.g., EGFR, HER2) involved in cancer progression . This suggests that this compound may exhibit comparable mechanisms.
Comparative Analysis
To better understand the potential of this compound, a comparison with related compounds can be insightful:
| Compound Name | Structure | Anticancer Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Similar | High | 3.64 |
| Compound B | Similar | Moderate | 12.87 |
| This compound | Proposed | Unknown | N/A |
Q & A
What are the optimal synthetic routes for preparing 2-(2,4-Dichlorobenzoyl)-6-methylpyridine, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis of this compound typically involves coupling reactions between a pyridine derivative and a dichlorobenzoyl chloride. For example, refluxing 6-methylpyridine with 2,4-dichlorobenzoyl chloride in ethanol at 75°C for 7 hours under basic conditions (e.g., NaOH) achieves a high yield (~97.5%) . Critical parameters include:
- Solvent choice : Ethanol is preferred for its polarity and ability to stabilize intermediates.
- Temperature control : Prolonged reflux prevents side reactions like hydrolysis of the benzoyl chloride.
- Catalysts : Nickel-based catalysts (e.g., NiCl₂) may enhance coupling efficiency in reductive cross-coupling protocols, as seen in analogous pyridine syntheses .
How can spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?
Basic Research Focus
Key characterization techniques include:
- UV-Vis spectroscopy : Identifies electronic transitions, such as charge transfer between the dichlorobenzoyl group and pyridine ring. For example, λmax shifts from 280 nm (free ligand) to 320 nm in metal complexes, confirming coordination .
- FT-IR : Bands at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (pyridine ring vibrations) validate the benzoyl-pyridine linkage .
- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ peaks matching theoretical values within 2 ppm) .
- DFT calculations : Used to model charge distribution and predict reactivity, especially for docking studies .
What advanced strategies are used to evaluate the anticancer potential of this compound-based complexes?
Advanced Research Focus
The iron(III) complex of this compound derivatives (e.g., Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron(III)) demonstrates anticancer activity via:
- Enzyme inhibition : Docking studies with ribonucleotide reductase (PDB: 2EUD) show a binding affinity (ΔG = -7.76 kcal/mol) stronger than hydroxyurea (-6.21 kcal/mol), suggesting competitive inhibition .
- In vitro assays : IC₅₀ values against cancer cell lines (e.g., MCF-7) are correlated with charge transfer properties quantified via molar absorptivity (ε > 10⁴ L·mol⁻¹·cm⁻¹) .
- Stability studies : UV-Vis spectra in DMSO confirm no degradation over 24 hours, ensuring reliable bioactivity data .
How does this compound function in catalytic systems, and what ligand modifications enhance activity?
Advanced Research Focus
In catalysis, the pyridine moiety acts as a bidentate ligand for transition metals. For example:
- Nickel complexes : Analogous 6-methylpyridine derivatives form stable Ni(II) complexes that catalyze ethylene oligomerization, with turnover numbers (TON) exceeding 10⁴ .
- Ligand design : Introducing electron-withdrawing groups (e.g., -Cl) on the benzoyl ring increases metal-ligand bond strength, as evidenced by XPS analysis of Ni 2p₃/₂ binding energy shifts (~1.2 eV) .
- Spectroscopic monitoring : In situ IR tracks ligand displacement during catalytic cycles, optimizing reaction conditions .
What safety protocols are critical when handling this compound in laboratory settings?
Advanced Research Focus
Safety measures are informed by its classification as a hazardous chemical (CAS 89-75-8):
- Storage : Store in sealed containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis or oxidation .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before transferring to certified waste facilities .
- Personal protective equipment (PPE) : Use nitrile gloves, face shields, and fume hoods to mitigate risks from corrosive aerosols (H290, H314) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
